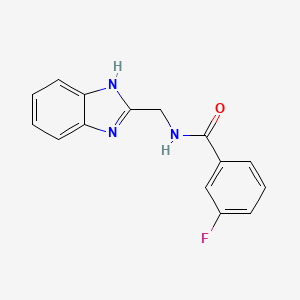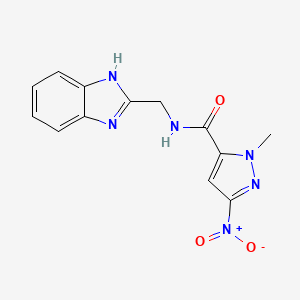![molecular formula C19H11F4N5O3 B11485457 5-[1-(3-fluorobenzyl)-3-nitro-1H-pyrazol-5-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11485457.png)
5-[1-(3-fluorobenzyl)-3-nitro-1H-pyrazol-5-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-{1-[(3-FLUOROPHENYL)METHYL]-3-NITRO-1H-PYRAZOL-5-YL}-3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOLE is a complex organic molecule featuring multiple functional groups, including fluorophenyl, nitro, pyrazolyl, and trifluoromethyl phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{1-[(3-FLUOROPHENYL)METHYL]-3-NITRO-1H-PYRAZOL-5-YL}-3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOLE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boron reagents with halides in the presence of a palladium catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of flow chemistry techniques to control reaction conditions and avoid precipitation .
Chemical Reactions Analysis
Types of Reactions
5-{1-[(3-FLUOROPHENYL)METHYL]-3-NITRO-1H-PYRAZOL-5-YL}-3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOLE: can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The fluorophenyl and trifluoromethyl phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative .
Scientific Research Applications
5-{1-[(3-FLUOROPHENYL)METHYL]-3-NITRO-1H-PYRAZOL-5-YL}-3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOLE: has several scientific research applications:
Mechanism of Action
The mechanism by which 5-{1-[(3-FLUOROPHENYL)METHYL]-3-NITRO-1H-PYRAZOL-5-YL}-3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOLE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are involved in key biological pathways . The compound’s unique structure allows it to bind with high affinity to these targets, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-{1-[(3-FLUOROPHENYL)METHYL]-3-NITRO-1H-PYRAZOL-5-YL}-3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOLE: is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C19H11F4N5O3 |
|---|---|
Molecular Weight |
433.3 g/mol |
IUPAC Name |
5-[2-[(3-fluorophenyl)methyl]-5-nitropyrazol-3-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C19H11F4N5O3/c20-14-3-1-2-11(8-14)10-27-15(9-16(25-27)28(29)30)18-24-17(26-31-18)12-4-6-13(7-5-12)19(21,22)23/h1-9H,10H2 |
InChI Key |
QVBISKAPTMGDMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C(=CC(=N2)[N+](=O)[O-])C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-nitrobenzyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B11485380.png)
![N-(2,2-dimethyl-1,3-benzodioxol-5-yl)dibenzo[b,d]furan-2-sulfonamide](/img/structure/B11485386.png)
![N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]benzenesulfonamide](/img/structure/B11485403.png)
![diethyl (2E)-2-[(1,6-dimethyl-2-phenyl-1H-indol-5-yl)amino]but-2-enedioate](/img/structure/B11485415.png)
![N-[(5-bromofuran-2-yl)methyl]-N'-(3-fluorophenyl)ethanediamide](/img/structure/B11485422.png)
![N-(5-benzyl-3-cyano-4-methyl-1H-pyrrol-2-yl)-2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11485429.png)
![6-Methoxydibenzo[b,f]oxepin-3-amine](/img/structure/B11485434.png)


![Ethyl 2-acetamido-3,3,3-trifluoro-2-[2-(2-fluorophenyl)ethylamino]propanoate](/img/structure/B11485454.png)
![6-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11485461.png)
![Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, 5,6,7,8-tetrahydro-6-(2-phenylethyl)-1-(phenylmethyl)-](/img/structure/B11485464.png)
![2,2'-{(1E,2E)-hydrazine-1,2-diylidenebis[(E)-phenylmethylylidene]}bis(4,6-dimethylthieno[2,3-b]pyridin-3-amine)](/img/structure/B11485467.png)
![N-[2-chloro-5-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B11485473.png)
